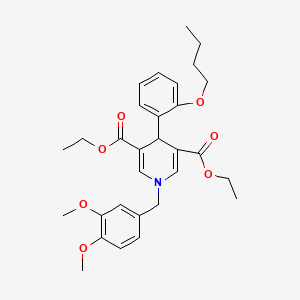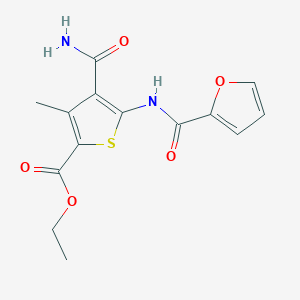
4-(2-丁氧基苯基)-1-(3,4-二甲氧基苄基)-1,4-二氢-3,5-吡啶二甲酸二乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of diethyl 4-(2-butoxyphenyl)-1-(3,4-dimethoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate and similar compounds often involves multi-step chemical reactions, starting from β-diketo compounds, formaldehyde, and amines, utilizing phase transfer catalysts to achieve high purity and yield. Wu Jian-yi (2001) detailed a synthesis approach for a closely related DHP compound, achieving an 88% total yield with 98% purity, which underscores the efficiency of modern synthetic methods for these compounds (Wu Jian-yi, 2001).
Molecular Structure Analysis
The molecular structure of diethyl 4-(2-butoxyphenyl)-1-(3,4-dimethoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate and derivatives is characterized by X-ray diffraction and spectral analyses, which reveal complex hydrogen-bonding networks and the positioning of methoxy groups. Metcalf and Holt (2000) reported on the crystal structure of methoxy-substituted diethyl 4-phenyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate compounds, highlighting the hydrogen-bonding interactions that contribute to their stability and reactivity (Metcalf & Holt, 2000).
Chemical Reactions and Properties
The chemical reactivity of diethyl 4-(2-butoxyphenyl)-1-(3,4-dimethoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate involves various interactions with reagents, leading to the formation of new compounds. Nakayama et al. (1998) demonstrated how treatment with specific reagents can yield a range of products, underscoring the versatile chemistry of DHP derivatives (Nakayama et al., 1998).
Physical Properties Analysis
The physical properties of DHP compounds, including melting points, solubility, and crystalline structure, are crucial for their application in various fields. Studies like those conducted by Senge (2005) provide detailed insights into the crystalline structures formed by DHP compounds, including their hydrogen-bonded dimers and molecular inclinations (Senge, 2005).
Chemical Properties Analysis
The chemical properties of diethyl 4-(2-butoxyphenyl)-1-(3,4-dimethoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate, such as acidity/basicity, reactivity with various chemical agents, and stability under different conditions, are fundamental for understanding its behavior and potential applications. Research on similar compounds, such as the study by Yavari et al. (2004), reveals the potential for generating highly functionalised molecules through reactions with acetylenedicarboxylates, illustrating the rich chemistry of the DHP class (Yavari et al., 2004).
科学研究应用
合成技术和化学性质
酯和磷酸酯形成
该化合物已被探索用于合成羧酸酯和磷酸酯。Mitsunobu 和 Eguchi (1971) 描述了一个过程,其中二苄基氢磷酸盐在二乙基偶氮二羧酸酯和三苯基膦的存在下与醇反应,导致形成相应的烷基二氢磷酸盐,展示了该化合物在合成具有各种化学过程中潜在应用的酯中的作用 (Mitsunobu & Eguchi, 1971).
晶体结构和氢键
Metcalf 和 Holt (2000) 研究了甲氧基取代的 4-苯基-2,6-二甲基-1,4-二氢吡啶-3,5-二甲酸二乙酯化合物的晶体结构,揭示了氢键网络的重要性。这项研究突出了该化合物在理解分子相互作用和设计具有特定结构性质的材料中的相关性 (Metcalf & Holt, 2000).
独特的化学反应和性质
Nakayama 等人 (1998) 探索了相关化合物的合成和独特性质,展示了这些化学结构在形成具有材料科学和有机化学潜在应用的新化合物方面的多功能性和反应性 (Nakayama et al., 1998).
生物基聚合物合成
Pellis 等人 (2019) 报告了木质素可衍生的吡啶基聚酯的酶促合成,表明此类化合物在开发生物基和可生物降解塑料中的潜力,符合全球减少塑料污染的努力 (Pellis et al., 2019).
催化和有机合成
Shujah 等人 (2013) 对生物活性二有机锡(IV) 席夫碱的研究阐明了该化合物在催化和合成具有抗菌和抗真菌特性的材料中的效用,展示了其在药物化学和材料科学中的更广泛意义 (Shujah et al., 2013).
属性
IUPAC Name |
diethyl 4-(2-butoxyphenyl)-1-[(3,4-dimethoxyphenyl)methyl]-4H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37NO7/c1-6-9-16-38-25-13-11-10-12-22(25)28-23(29(32)36-7-2)19-31(20-24(28)30(33)37-8-3)18-21-14-15-26(34-4)27(17-21)35-5/h10-15,17,19-20,28H,6-9,16,18H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCQJNNPTBJTTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C2C(=CN(C=C2C(=O)OCC)CC3=CC(=C(C=C3)OC)OC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 4-(2-butoxyphenyl)-1-(3,4-dimethoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5543739.png)
![N-(2-furylmethyl)-2-(3-methoxypropyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5543745.png)

![4-{5-[(4-iodobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5543755.png)


![N-{3-[(1,3-benzothiazol-2-ylthio)methyl]-4-methoxybenzylidene}-4-morpholinamine](/img/structure/B5543796.png)
![2-[(3,5-dichlorobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5543806.png)
![(4aS*,7aR*)-1-(4-chlorobenzyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5543810.png)
![5-methoxy-1-methyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B5543811.png)
![3-(1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-3-azetidinyl)pyridine](/img/structure/B5543817.png)
![4-chloro-N'-[(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B5543826.png)
![(1S*,5R*)-3-(1H-benzimidazol-2-ylmethyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5543830.png)
![5-[4-(difluoromethoxy)-3-methoxybenzylidene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5543844.png)